
(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine
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Overview
Description
(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine is a chemical compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a fluorine atom at the 7th position and an amine group at the 4th position of the benzofuran ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
The synthesis of (7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine typically involves multiple steps starting from 4-fluoro-3-methylphenol . The synthetic route includes:
Bromination: The starting material undergoes bromination to introduce a bromine atom.
O-Alkylation: The brominated compound is then subjected to O-alkylation.
Cyclization: Cyclization is carried out to form the benzofuran ring.
Bromination: Another bromination step is performed.
Azidation or Ammonolysis: The compound undergoes azidation or ammonolysis.
Reduction: Finally, reduction is carried out to obtain this compound.
This synthetic route is noted for its simplicity, high yield, and environmentally friendly nature .
Chemical Reactions Analysis
(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atom and amine group can participate in substitution reactions with suitable reagents.
Cyclization: Further cyclization reactions can be carried out to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of (7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The amine group can form hydrogen bonds with target molecules, further influencing its activity .
Comparison with Similar Compounds
Similar compounds to (7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine include:
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine: Another fluorinated benzofuran derivative with similar properties.
(5-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride): A related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine is a synthetic compound notable for its unique benzofuran structure, which includes a fluorine atom at the 7-position and a methanamine functional group. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C9H10FNO
- Molecular Weight : 167.18 g/mol
- CAS Number : 2356116-37-3
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity. Its mechanisms of action have been explored in various studies, revealing potential applications in drug development and therapeutic interventions.
Antimicrobial Activity
The compound has shown promising results against a range of microbial pathogens. In vitro studies suggest that it possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
This compound has been investigated for its anticancer properties. In particular, it has demonstrated efficacy in inhibiting the growth of cancer cell lines. For instance, compounds structurally related to this compound have been reported to bind effectively to targets involved in cancer progression, such as embryonic ectoderm development (EED) .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity and solubility, which is critical for its effectiveness as a therapeutic agent.
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound influences its biological properties compared to similar compounds. Here is a comparison table illustrating some structurally related compounds:
Compound Name | Key Features |
---|---|
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine | Similar fluorinated benzofuran derivative; different substitution pattern. |
(5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine | Contains chlorine instead of fluorine; studied for antimicrobial properties. |
(5-Bromo-2,3-dihydrobenzofuran-7-yl)methanamine | Incorporates bromine; exhibits potential as an anticancer agent. |
(5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine | Chlorinated variant; used for similar applications in medicinal chemistry. |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an effective antimicrobial agent .
- Anticancer Research : A series of experiments focused on the compound's interaction with EED demonstrated that modifications at the 7-position could enhance its binding affinity and cytotoxicity against cancer cell lines . The IC50 values obtained were indicative of its potential as a therapeutic candidate.
- Enzyme Interaction Studies : The compound has also been utilized as a probe to study enzyme interactions due to its chiral nature and functional groups . This research is crucial for understanding how structural modifications can influence biological activity.
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
(7-fluoro-2,3-dihydro-1-benzofuran-4-yl)methanamine |
InChI |
InChI=1S/C9H10FNO/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-2H,3-5,11H2 |
InChI Key |
IEAORNNDVRAHLU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C21)CN)F |
Origin of Product |
United States |
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